molecular formula C10H12BrNO B568921 1-(4-BroMophenyl)-3-pyrrolidinol CAS No. 536742-64-0

1-(4-BroMophenyl)-3-pyrrolidinol

Cat. No.: B568921
CAS No.: 536742-64-0
M. Wt: 242.116
InChI Key: VXAGQCJOIGKVLU-UHFFFAOYSA-N
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Description

1-(4-BroMophenyl)-3-pyrrolidinol is an organic compound characterized by a bromophenyl group attached to a pyrrolidinol moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” is used. For instance, many bromophenyl compounds are used in medicinal chemistry for their bioactivity .

Future Directions

The future directions for studying “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” would likely involve further exploration of its synthesis, properties, and potential applications. Given the bioactivity of many bromophenyl compounds, it could be of interest in medicinal chemistry .

Preparation Methods

The synthesis of 1-(4-BroMophenyl)-3-pyrrolidinol typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(4-BroMophenyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Sodium iodide, copper(I) iodide

Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

1-(4-BroMophenyl)-3-pyrrolidinol can be compared with other similar compounds, such as:

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its functional groups and applications.

    4-Bromoanisole: Another bromophenyl derivative with different chemical properties and uses.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features but distinct biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAGQCJOIGKVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302649
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536742-64-0
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536742-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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